molecular formula C15H20N4O2S B2663843 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide CAS No. 1797251-36-5

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide

Cat. No.: B2663843
CAS No.: 1797251-36-5
M. Wt: 320.41
InChI Key: OMPJHINUEDDAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectroscopic Analysis

Comprehensive studies on sulfamethazine Schiff-base, closely related to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide, have been performed to understand its structural and spectral characteristics. These studies utilize various analytical methods, including FTIR, NMR, and UV-Vis spectroscopy, alongside quantum chemical calculations to elucidate molecular structure, stability, and electronic properties. Such detailed analysis aids in the exploration of novel materials and their potential applications in various scientific domains (Mansour & Ghani, 2013).

Synthesis and Characterization

Research on the synthesis and characterization of new sulfonamide molecules showcases the methodology for deriving compounds from specific pyrimidine and benzenesulfonamide derivatives. These studies emphasize the importance of structural analysis through spectroscopic tools and computational studies to understand the interaction and stability of these compounds. The detailed synthesis process informs the development of new chemical entities with potential research and industrial applications (Murthy et al., 2018).

Catalytic Applications

Investigations into the catalytic synthesis of pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety reveal the efficiency of certain catalysts in facilitating novel synthetic routes. Such research is pivotal for the development of new pharmaceuticals and materials with enhanced properties. The findings contribute to the broader understanding of catalyst selection and reaction optimization in organic synthesis (Khashi et al., 2014).

Quantum Chemical and Molecular Dynamic Studies

The exploration of piperidine derivatives, which share a structural resemblance to this compound, through quantum chemical and molecular dynamics simulations, highlights their potential in corrosion inhibition and other industrial applications. Such studies provide insights into the electronic structure, reactivity, and interaction with metal surfaces, crucial for designing more efficient inhibitors (Kaya et al., 2016).

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-12-5-7-13(8-6-12)22(20,21)17-11-14-16-10-9-15(18-14)19(2)3/h5-10,17H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPJHINUEDDAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.